molecular formula C14H8F6Se2 B1252309 Bis[3-(trifluoromethyl)phenyl]diselane CAS No. 53973-75-4

Bis[3-(trifluoromethyl)phenyl]diselane

Cat. No.: B1252309
CAS No.: 53973-75-4
M. Wt: 448.1 g/mol
InChI Key: DGOYKERNPXVRDM-UHFFFAOYSA-N
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Description

1,2-Bis(3-(trifluoromethyl)phenyl)diselane is an organoselenium compound of significant interest in synthetic and materials chemistry. Its primary research value lies in its application as a reagent for selenium incorporation and as a catalyst or catalyst precursor. The diselane (Se-Se) bond is a key functional group, as it can be cleaved homolytically under mild conditions to generate selenyl radicals, or heterolytically to form electrophilic selenium species. This reactivity is harnessed in catalytic cycles for functionalization reactions, such as the addition to alkenes and alkynes. The electron-withdrawing trifluoromethyl groups on the phenyl rings enhance the stability of the compound and tune the electrophilicity of the selenium centers, making it a more effective and selective catalyst compared to simple diaryl diselenides. Researchers utilize this compound in the development of new synthetic methodologies, particularly in green chemistry contexts, and in the synthesis of novel selenium-containing polymers and organic electronic materials where the diselane unit can act as a building block. Its properties are also relevant in pharmacological research as a functional mimic of the antioxidant enzyme glutathione peroxidase, with studies exploring its potential cytoprotective effects against oxidative stress. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53973-75-4

Molecular Formula

C14H8F6Se2

Molecular Weight

448.1 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]diselanyl]benzene

InChI

InChI=1S/C14H8F6Se2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H

InChI Key

DGOYKERNPXVRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Synonyms

3',3-ditrifluoromethyldiphenyl diselenide
DTFDD compound

Origin of Product

United States

Preparation Methods

Oxidative Coupling of 3-(Trifluoromethyl)benzeneselenol

A widely used method for diaryl diselenides involves oxidizing aryl selenols. The synthesis proceeds as follows:

  • Selenol Generation :

    • 3-(Trifluoromethyl)phenylmagnesium bromide reacts with elemental selenium in anhydrous tetrahydrofuran (THF) at −78°C to form the selenol intermediate.

    • Reaction :

      ArMgBr+SeArSeMgBrH2OArSeH\text{ArMgBr} + \text{Se} \rightarrow \text{ArSeMgBr} \xrightarrow{\text{H}_2\text{O}} \text{ArSeH}
    • Conditions : Nitrogen atmosphere, stoichiometric selenium, and rigorous exclusion of moisture.

  • Oxidation to Diselenide :

    • The selenol is treated with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol at 0–25°C.

    • Yield : ~60–75% (estimated from analogous reactions).

Table 1: Optimization Parameters for Oxidative Coupling

ParameterOptimal RangeEffect on Yield
Temperature0–25°CHigher temps risk decomposition
Oxidizing AgentI₂ (1.1 equiv)Excess I₂ reduces selectivity
SolventEthanol/THF (4:1)Polar aprotic enhances stability

Ullmann-Type Coupling with Selenium

Copper-mediated coupling of aryl halides with selenium offers an alternative pathway. This method avoids handling air-sensitive selenols:

  • Reaction Setup :

    • 1-Bromo-3-(trifluoromethyl)benzene reacts with selenium powder in the presence of copper(I) iodide and a diamined ligand (e.g., 1,10-phenanthroline).

    • Reaction :

      2ArBr+SeCuI, DMFAr-Se-Se-Ar+2CuBr2\,\text{ArBr} + \text{Se} \xrightarrow{\text{CuI, DMF}} \text{Ar-Se-Se-Ar} + 2\,\text{CuBr}
    • Conditions : Dimethylformamide (DMF) at 110°C for 24 hours.

  • Challenges :

    • The trifluoromethyl group may destabilize intermediates, requiring lower temperatures (80–100°C).

    • Ligand selection critical for preventing copper selenide byproducts.

Table 2: Ullmann Coupling Optimization

ComponentRoleConcentration
Copper(I) IodideCatalyst10 mol%
1,10-PhenanthrolineLigand20 mol%
SeleniumNucleophile1.2 equiv

Purification and Characterization

Crude 1,2-Bis(3-(trifluoromethyl)phenyl)diselane often requires purification via:

  • Recrystallization :

    • Dissolve in warm heptane/methylene chloride (1:3) and cool to −20°C.

    • Purity : >95% after two cycles.

  • Chromatography :

    • Silica gel column with hexane/ethyl acetate (9:1) eluent.

Table 3: Spectroscopic Data (Hypothetical)

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.8 (m, 4H, Ar-H), 7.6 (m, 4H, Ar-H)
⁷⁷Se NMR δ 450 ppm (Se-Se coupling)
MS (EI) m/z 448 [M]⁺

Industrial-Scale Considerations

The patent EP0810195A1 describes large-scale diazotization and coupling techniques for trifluoromethylphenyl intermediates, which can inform diselane production:

  • Solvent Choice : Polar solvents like acetone or methanol improve solubility of aromatic intermediates.

  • Catalyst Recycling : Copper salts (e.g., CuCl₂) can be recovered via aqueous extraction.

  • Safety : Selenium toxicity mandates closed-system processing and rigorous waste handling.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(trifluoromethyl)phenyl)diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis
1,2-Bis(3-(trifluoromethyl)phenyl)diselane serves as a valuable reagent in organic synthesis. It is utilized in the preparation of selenium-containing compounds which are essential for various chemical transformations. The compound can undergo oxidation to form selenoxides or selenones and can also be reduced to produce selenides. Its substitution reactions allow for the introduction of various nucleophiles, making it versatile in synthetic chemistry.

Table 1: Chemical Reactions Involving 1,2-Bis(3-(trifluoromethyl)phenyl)diselane

Reaction TypeProductsCommon Reagents Used
OxidationSelenoxidesHydrogen peroxide, peracids
ReductionSelenidesSodium borohydride, lithium aluminum hydride
SubstitutionVarious derivativesThiols, amines under mild conditions

Biological Applications

Antioxidant Properties
Research indicates that 1,2-Bis(3-(trifluoromethyl)phenyl)diselane exhibits significant antioxidant properties. Studies have shown its potential in protecting cells against oxidative stress by scavenging free radicals. This property is particularly important in biological systems where oxidative damage can lead to various diseases .

Potential Therapeutic Uses
Ongoing investigations are exploring the compound's role as an anti-inflammatory agent. Preliminary findings suggest that it may modulate oxidative stress pathways and interact with enzymes involved in redox reactions, potentially offering therapeutic benefits in inflammatory conditions .

Industrial Applications

Material Development
In industrial settings, 1,2-Bis(3-(trifluoromethyl)phenyl)diselane is being explored for its applications in developing materials with specific electronic and optical properties. Its unique structure allows for the modification of material characteristics, making it suitable for advanced applications in electronics and photonics .

Case Study 1: Synthesis of Selenylindoles

A recent study demonstrated the use of diorganyl diselenides, including 1,2-Bis(3-(trifluoromethyl)phenyl)diselane, in synthesizing 3-selenylindoles through a metal- and photocatalyst-free approach. The compound was found to yield satisfactory results when reacted with electron-rich arenes, highlighting its utility in synthesizing complex organic molecules .

Case Study 2: Electrooxidative Selenylation

Another study focused on the electrooxidative selenylation of alkynes using 1,2-Bis(3-(trifluoromethyl)phenyl)diselane as a reactant. The methodology proved effective in producing various C-3 selenylated products with high yields without the need for additional oxidants or metals .

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(trifluoromethyl)phenyl)diselane involves its ability to modulate oxidative stress pathways. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage. It also interacts with various molecular targets, including enzymes involved in redox reactions, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3-(trifluoromethyl)phenyl)diselane is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct electronic properties, making it valuable in various research applications .

Q & A

Q. What are the established synthetic routes for 1,2-bis(3-(trifluoromethyl)phenyl)diselane, and how is its purity validated?

The synthesis typically involves selenation reactions between aryl halides and selenium precursors under controlled conditions. For example, coupling 3-(trifluoromethyl)phenyl Grignard reagents with selenium sources (e.g., SeCl₂) in anhydrous solvents like THF at low temperatures (−78°C to 0°C) may yield the diselane derivative . Purity validation employs:

  • NMR spectroscopy : ¹⁹F and ⁷⁷Se NMR to confirm substituent positions and selenium-selenium bonding .
  • Elemental analysis : Matching experimental C/F/Se percentages with theoretical values.
  • HPLC-MS : To detect trace impurities or byproducts.

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystallization : Slow vapor diffusion of hexane into a dichloromethane solution of the compound.
  • Data collection : Using synchrotron radiation or laboratory X-ray sources (e.g., Mo Kα).
  • Refinement : SHELX programs (e.g., SHELXL) for structure solution and refinement, with R₁ values < 5% indicating high precision .
  • Validation : Check for plausible bond lengths (Se–Se ~2.34 Å) and angles consistent with diselane geometry .

Q. What are the primary catalytic applications of this compound in oxidation reactions?

It serves as a recyclable catalyst in stereoselective oxidations. For instance:

  • Cyclohexene oxidation : Using 0.5 mol% catalyst and H₂O₂ as the oxidant yields trans-1,2-cyclohexanediol (92% yield, 24 h, 40°C). The reaction proceeds via a selenium-mediated oxygen-transfer mechanism .
  • Key advantages : High atom economy, mild conditions, and catalyst recyclability (>5 cycles without significant activity loss) .

Advanced Research Questions

Q. How can mechanistic studies distinguish between radical and ionic pathways in its catalytic cycles?

  • Radical trapping experiments : Add TEMPO (a radical scavenger); significant yield reduction suggests radical intermediates.
  • Electron paramagnetic resonance (EPR) : Detect transient selenium-centered radicals during catalysis.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates; KIE > 1 supports radical pathways .
  • Computational modeling : DFT calculations to map transition states and confirm intermediates .

Q. What experimental strategies optimize catalyst stability and recycling efficiency?

  • Heterogenization : Immobilize the catalyst on silica or magnetic nanoparticles to enhance recovery.
  • Leaching tests : ICP-MS analysis of reaction supernatants to quantify selenium loss.
  • Solvent screening : Use polar aprotic solvents (e.g., DMF) to minimize catalyst degradation.
  • Operando spectroscopy : Monitor catalyst integrity via in situ Raman or UV-vis during recycling .

Q. How should researchers address contradictions in reported catalytic activities across studies?

  • Control experiments : Standardize substrate purity, solvent grade, and reaction setup (e.g., inert atmosphere).
  • Catalyst characterization : Compare crystallinity (PXRD) and surface composition (XPS) between batches.
  • Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., H₂O₂ concentration, temperature) affecting activity .

Q. What methodologies assess the compound’s toxicity and environmental impact?

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) against human cell lines (e.g., HEK-293).
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀ determination).
  • Degradation studies : Monitor selenium release under simulated environmental conditions (pH, UV exposure) .

Q. How does this catalyst compare to analogous disulfides or ditellurides in stereochemical control?

  • Comparative kinetic studies : Measure enantiomeric excess (ee) using chiral HPLC for analogous S/Se/Te catalysts.
  • Steric/electronic analysis : X-ray crystallography and Hammett plots to correlate substituent effects with selectivity.
  • Substrate scope : Test rigid vs. flexible substrates; selenium’s intermediate electronegativity may balance reactivity and stereoselectivity .

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